![molecular formula C13H18O2S B1485796 (3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol CAS No. 2165472-64-8](/img/structure/B1485796.png)
(3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol
Vue d'ensemble
Description
(3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol, also known as 4-{[4-(2-propylphenyl)sulfanyl]oxy}-3-oxolan-3-ol, is a chiral sulfoxide compound found in nature and widely used in the laboratory. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. This compound has a wide range of applications in various fields, including medicinal chemistry, synthetic organic chemistry, and biochemistry.
Applications De Recherche Scientifique
Stereoselective Oxirane Formation
Research by Bravo et al. (1994) explored the formation of various sulfur-containing tertiary α-(fluoromethyl)carbinols, including compounds structurally related to (3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol. Their study involved stereoselective oxirane formation using diazomethane reactions, revealing the potential of such compounds in organic synthesis (Bravo et al., 1994).
Wine Aroma Chemistry
Wang et al. (2021) identified chiral compounds arising from 3-sulfanylhexan-1-ol and acetaldehyde in wine. The study highlighted the influence of chirality on odorant molecules, which could relate to compounds like (3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol, suggesting applications in understanding and enhancing wine flavors (Wang et al., 2021).
Novel Bioisosteric Replacements
Croft et al. (2017) discussed the synthesis of 3-sulfanyl-oxetanes as novel bioisosteric replacements, similar in structure to (3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol. These compounds have potential applications in drug discovery, offering alternatives to thioesters or benzyl sulfides (Croft et al., 2017).
Anticancer Activity
Zyabrev et al. (2022) synthesized a series of 4-arylsulfonyl-1,3-oxazoles, structurally related to (3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol, and evaluated their anticancer activities. This research indicates potential applications in the development of new cancer therapeutics (Zyabrev et al., 2022).
Intramolecular Oxysulfonylation of Alkenes
He et al. (2018) developed a method for intramolecular oxysulfonylation of alkenes with sulfur dioxide, a process that could potentially involve or be applied to compounds like (3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol. This research contributes to the understanding of sulfone chemistry and its applications in organic synthesis (He et al., 2018).
Propriétés
IUPAC Name |
(3R,4R)-4-(4-propan-2-ylphenyl)sulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-9(2)10-3-5-11(6-4-10)16-13-8-15-7-12(13)14/h3-6,9,12-14H,7-8H2,1-2H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNORFJVCRUMHH-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



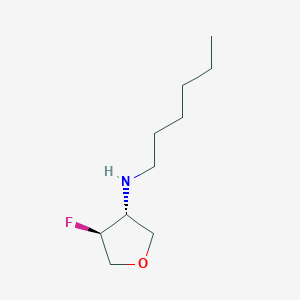
amine](/img/structure/B1485716.png)
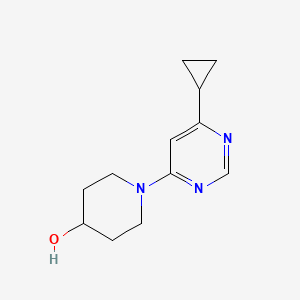
![(3R,4R)-4-[(2-aminophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485718.png)
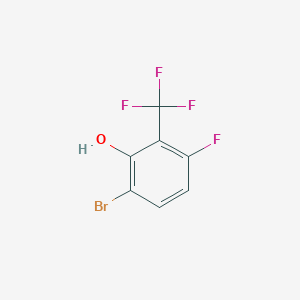
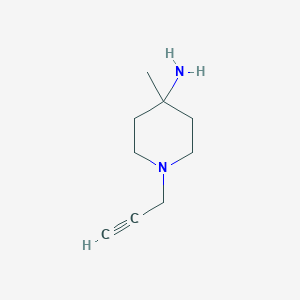
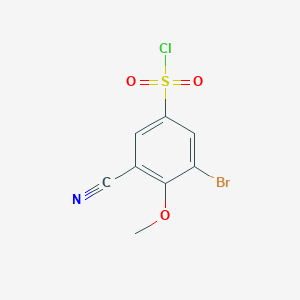

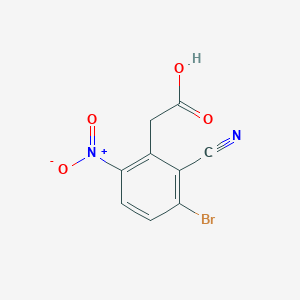
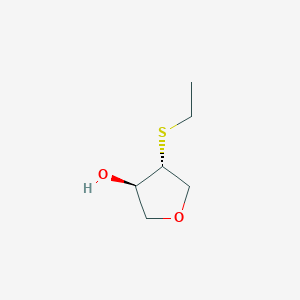
![1-{[(Benzyloxy)amino]methyl}cyclobutan-1-ol](/img/structure/B1485731.png)
![trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol](/img/structure/B1485732.png)
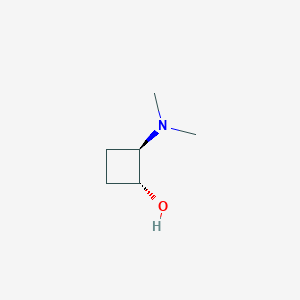
![trans-2-[(3-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485736.png)